
Bis(6-hydroxyhexyl) terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(6-hydroxyhexyl) terephthalate is an organic compound with the molecular formula C20H30O6. It is a type of terephthalate ester, which is commonly used in the production of polyesters and other polymeric materials. This compound is known for its role in the synthesis of various plasticizers and resins, contributing to the flexibility and durability of plastic products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(6-hydroxyhexyl) terephthalate can be synthesized through the esterification of terephthalic acid with 6-hydroxyhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of microwave-assisted esterification has been explored to reduce reaction times and energy consumption. This method involves the application of microwave radiation to accelerate the esterification process, resulting in higher molecular weight products in a shorter time .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(6-hydroxyhexyl) terephthalate undergoes various chemical reactions, including:
Esterification: The formation of esters through the reaction with alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.
Transesterification: The exchange of ester groups between molecules in the presence of a catalyst.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts at elevated temperatures.
Hydrolysis: Requires water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) catalyst.
Transesterification: Involves the use of catalysts such as sodium methoxide or potassium hydroxide.
Major Products Formed
Esterification: Produces this compound and water.
Hydrolysis: Yields terephthalic acid and 6-hydroxyhexanol.
Transesterification: Results in the formation of new esters with different alcohol groups.
Wissenschaftliche Forschungsanwendungen
Bis(6-hydroxyhexyl) terephthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyesters and copolymers.
Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.
Medicine: Explored for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the production of plasticizers, resins, and other polymeric materials.
Wirkmechanismus
The mechanism of action of bis(6-hydroxyhexyl) terephthalate involves its interaction with various molecular targets and pathways. In the context of polymer synthesis, the compound acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The ester bonds in the molecule contribute to the flexibility and durability of the resulting polymers. Additionally, the hydroxyl groups in the compound can participate in hydrogen bonding, influencing the physical properties of the polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Another terephthalate ester used in the production of polyesters.
Bis(2-hydroxypropyl) terephthalate: Similar in structure but with different alkyl groups, affecting its physical properties.
Bis(4-hydroxybutyl) terephthalate: Used in the synthesis of various polymeric materials
Uniqueness
Bis(6-hydroxyhexyl) terephthalate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This longer chain can enhance the flexibility and toughness of the resulting polymers, making it suitable for specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
41138-37-8 |
|---|---|
Molekularformel |
C20H30O6 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
bis(6-hydroxyhexyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H30O6/c21-13-5-1-3-7-15-25-19(23)17-9-11-18(12-10-17)20(24)26-16-8-4-2-6-14-22/h9-12,21-22H,1-8,13-16H2 |
InChI-Schlüssel |
ZZMUWHGXJZTWHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCCCCCCO)C(=O)OCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


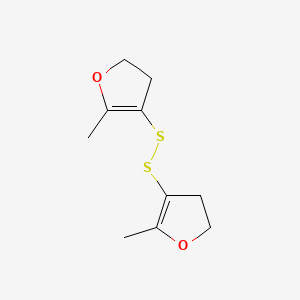
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
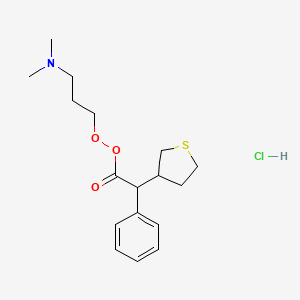
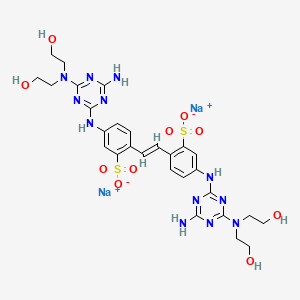

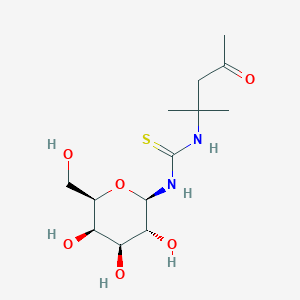
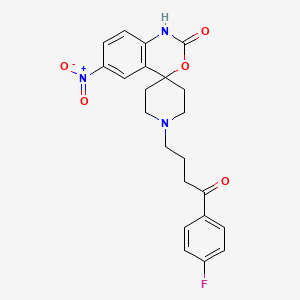
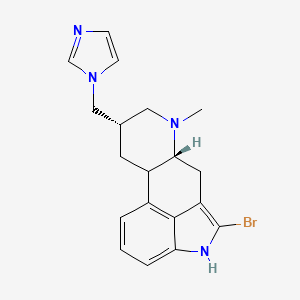

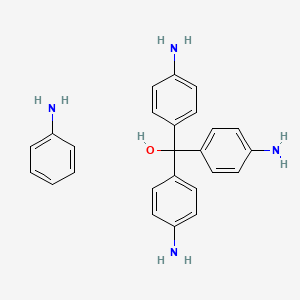
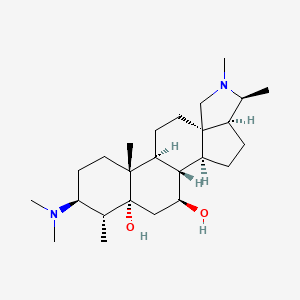
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)


